
6-Butoxy-3-chloropicolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Butoxy-3-chloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O and a molecular weight of 264.15 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butoxy-3-chloropicolinimidamide hydrochloride typically involves the reaction of 3-chloropicolinic acid with butanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and continuous flow processes to achieve high yields and purity. The compound is then purified through crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
6-Butoxy-3-chloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH levels to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted picolinimidamides, amine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
6-Butoxy-3-chloropicolinimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical assays to study enzyme interactions and inhibition.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Butoxy-3-chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Tert-butoxy)-3-chloropicolinimidamide hydrochloride
- 6-Butoxy-3-chloropyridine-2-carboximidamide
Uniqueness
6-Butoxy-3-chloropicolinimidamide hydrochloride is unique due to its specific butoxy and chloropicolinimidamide functional groups. These groups confer distinct chemical properties, making the compound suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
1179361-91-1 |
|---|---|
Molekularformel |
C10H15Cl2N3O |
Molekulargewicht |
264.15 g/mol |
IUPAC-Name |
6-butoxy-3-chloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c1-2-3-6-15-8-5-4-7(11)9(14-8)10(12)13;/h4-5H,2-3,6H2,1H3,(H3,12,13);1H |
InChI-Schlüssel |
JADRTOGKKFEVIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=C(C=C1)Cl)C(=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-9-(2-methylphenyl)-9H-indeno[2,1-C]pyridine](/img/structure/B11851070.png)
![2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)benzaldehyde](/img/structure/B11851074.png)

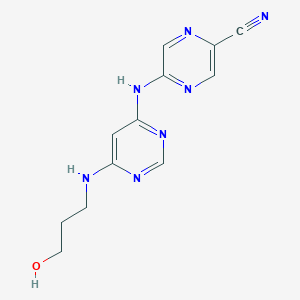

![1-(5-Methyl-3,4-dihydrobenzo[b][1,7]naphthyridin-2(1H)-yl)butan-1-one](/img/structure/B11851104.png)
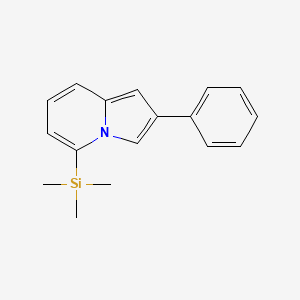
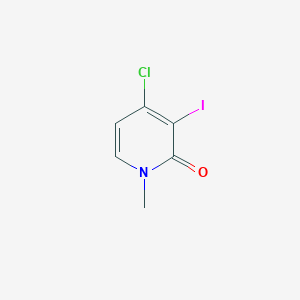
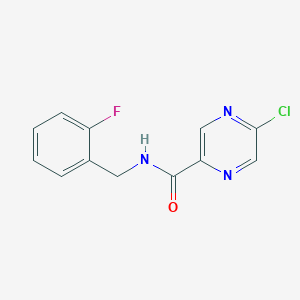
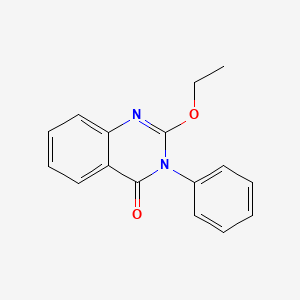
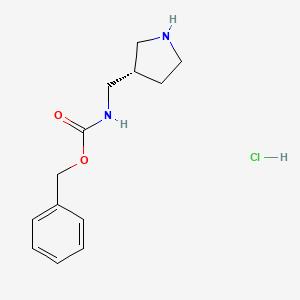
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
